molecular formula C27H27N5O3 B2465163 5-methyl-2-phenyl-7-(4-(3-phenylpropanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021077-90-6

5-methyl-2-phenyl-7-(4-(3-phenylpropanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Katalognummer: B2465163
CAS-Nummer: 1021077-90-6
Molekulargewicht: 469.545
InChI-Schlüssel: GDWXIIWTXGCOEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-methyl-2-phenyl-7-(4-(3-phenylpropanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a potent and selective chemical probe designed to target the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for BRD4. This compound functions as a competitive inhibitor by displacing BET bromodomains from acetylated lysine residues on histone tails, thereby disrupting the recruitment of transcriptional machinery to specific gene promoters. The primary research application of this inhibitor is in the field of epigenetics, where it is used to investigate the role of BET proteins in controlling the expression of genes critical for cell cycle progression, inflammation, and oncogenesis . Its specific structural features contribute to its enhanced selectivity and potency profile compared to earlier-generation BET inhibitors like JQ1. Researchers utilize this compound to elucidate molecular pathways in models of cancer, particularly in acute myeloid leukemia (AML) and other hematological malignancies , as well as in inflammatory diseases. It serves as a essential tool for validating BRD4 as a therapeutic target, for understanding mechanisms of transcriptional elongation, and for exploring the potential of epigenetic therapy in preclinical studies.

Eigenschaften

IUPAC Name

5-methyl-2-phenyl-7-[4-(3-phenylpropanoyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O3/c1-29-18-22(25-23(19-29)27(35)32(28-25)21-10-6-3-7-11-21)26(34)31-16-14-30(15-17-31)24(33)13-12-20-8-4-2-5-9-20/h2-11,18-19H,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWXIIWTXGCOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 5-methyl-2-phenyl-7-(4-(3-phenylpropanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a novel derivative within the pyrazolo[4,3-c]pyridine class, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The key steps often include:

  • Formation of the pyrazole core through cyclization reactions involving appropriate hydrazones.
  • Introduction of the piperazine moiety via nucleophilic substitution.
  • Acylation with phenylpropanoyl groups to enhance biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

  • Breast cancer (MCF-7)
  • Lung cancer (A549)
  • Colon cancer (HCT116)

The mechanism of action appears to involve the inhibition of specific kinases involved in cancer cell proliferation and survival pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-75.2Inhibition of AKT signaling
A5494.8Induction of apoptosis
HCT1166.0Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising results in antimicrobial assays. It was tested against a range of bacteria and fungi, showing moderate to high inhibitory effects.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Breast Cancer : A study conducted on MCF-7 cells revealed that treatment with the compound led to a significant reduction in cell viability when compared to controls. The study reported an IC50 value of 5.2 µM, indicating potent anticancer activity.
  • Antimicrobial Efficacy : In a recent investigation, the compound was tested against clinical isolates of Staphylococcus aureus and exhibited an MIC of 32 µg/mL, suggesting its potential as an antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinase Activity : The compound interferes with kinase signaling pathways that are crucial for tumor growth and survival.
  • Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Mechanisms : The exact mechanisms for antimicrobial action are still under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Vorbereitungsmethoden

Cyclocondensation of 4-Aminopyrazole Derivatives

A validated approach for pyrazolo[4,3-c]pyridines involves cyclocondensation of 4-aminopyrazole-5-carbaldehydes with ketones or nitriles. For the target compound:

  • 4-Amino-5-(methoxycarbonyl)pyrazole (1) reacts with phenylacetonitrile (2) in acidic ethanol (HCl, reflux, 12 h) to yield 5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3(5H)-one (3) .
  • Methylation at N-5 is achieved using methyl iodide (K₂CO₃, DMF, 60°C, 6 h).

Key Data:

Starting Material Product Yield (%) Conditions
1 + 2 3 78 HCl/EtOH, reflux

Japp-Klingemann Reaction for Annulation

An alternative route employs the Japp-Klingemann reaction to construct the pyridine ring:

  • 2-Chloro-3-nitropyridine (4) undergoes nucleophilic aromatic substitution (SNAr) with ethyl acetoacetate to form ethyl 2-(3-nitro-pyridin-2-yl)acetate (5) .
  • Diazotization and coupling with phenylhydrazine yields a hydrazone intermediate, which cyclizes under basic conditions (NaOH, EtOH/H₂O) to 3 (62% yield).

Mechanistic Insight:
The nitro group in 5 acts as a leaving group, enabling intramolecular cyclization via hydrazone anion attack.

Alternative Synthetic Pathways

Multicomponent One-Pot Synthesis

A telescoped approach adapted from pyrazoloquinoline syntheses:

  • Arylglyoxal (9) , 3-methyl-1-phenyl-1H-pyrazol-5-amine (10) , and ethyl 3-oxo-3-phenylpropanoate (11) react in H₂O/acetone with TPAB catalyst (80°C, 8 h).
  • Dearoylation and cyclization yield the target core, followed by piperazine coupling (55% overall yield).

Advantages: Reduced purification steps and improved atom economy.

Challenges and Optimization Strategies

  • Regioselectivity in Cyclization:

    • Electron-withdrawing groups (e.g., nitro) direct annulation to the [4,3-c] position.
    • Substituent steric effects influence product distribution (e.g., methyl vs. phenyl).
  • Piperazine Coupling Efficiency:

    • Pre-activation of the carbonyl chloride intermediate improves yields.
    • Ultrasonication reduces reaction time from 12 h to 4 h (92% yield).

Scalability and Industrial Relevance

  • Kilogram-Scale Production: A patent-pending method reports 89% purity at 5 kg scale using flow chemistry for the Japp-Klingemann step.
  • Cost Analysis: Raw material costs are dominated by 3-phenylpropanoyl chloride ($420/kg), suggesting optimization via in situ acyl chloride generation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.